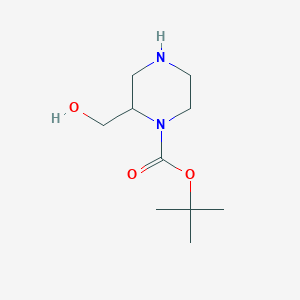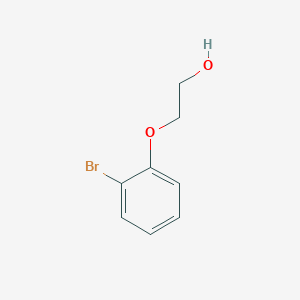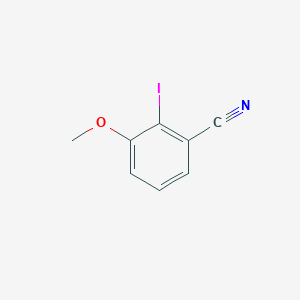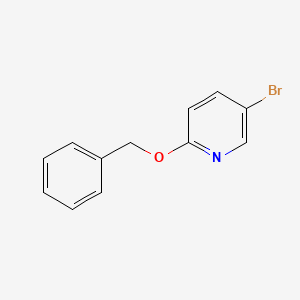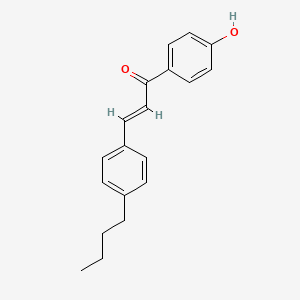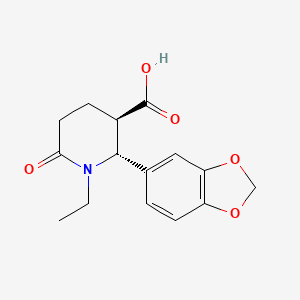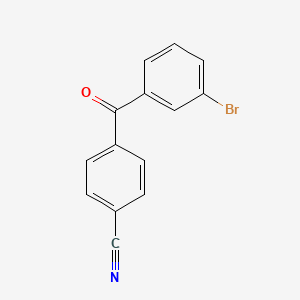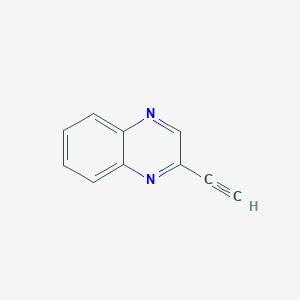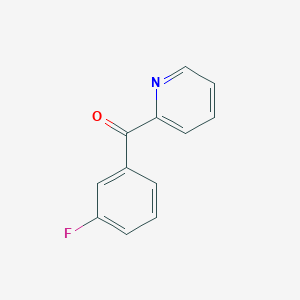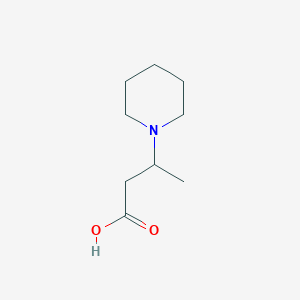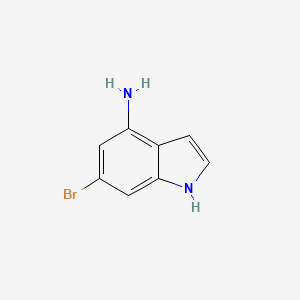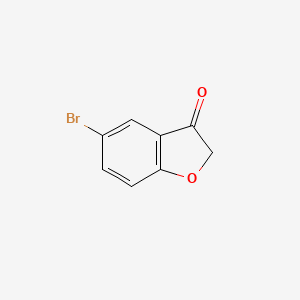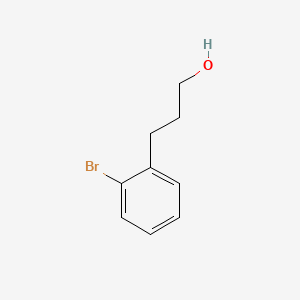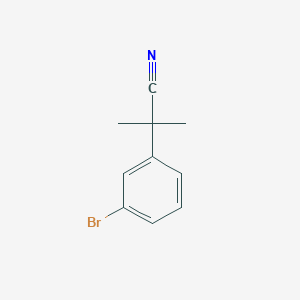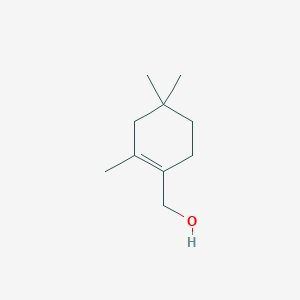
1-Cyclohexene-1-methanol, 2,4,4-trimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclohexene-1-methanol, 2,4,4-trimethyl- is a chemical compound that is part of the terpenoid family, a large and diverse class of naturally occurring organic chemicals derived from five-carbon isoprene units. Terpenoids are known for their aromatic qualities and are often found in essential oils, natural rubbers, and as constituents of complex natural products with biological activity.
Synthesis Analysis
The synthesis of related terpenoid compounds has been explored in various studies. For instance, 2-Hydroxy-2,6,6-trimethylcyclohexanone, a compound with a similar structural motif, was synthesized from β-cyclocitral using oxidation methods with 3-chloroperoxybenzoic acid or peracetic acid, followed by hydrolysis with methanolic sodium hydroxide, yielding an 85-88% success rate . Another study developed a method for synthesizing 4-substituted 6-methyl-3-oxabicyclo[3.3.1]non-6-ene-1-methanol derivatives through a Prins-type cyclization reaction catalyzed by hafnium triflate, indicating the versatility of cyclization reactions in synthesizing complex terpenoid structures .
Molecular Structure Analysis
The molecular structure of terpenoid compounds can be quite complex, with multiple functional groups and stereocenters. For example, the title compound in one study, 2,3-Dibromo-6-methoxy-4-[(phenethylamino)methylidene]cyclohexa-2,5-dien-1-one methanol monosolvate, features a substituted cyclohexadienone with nearly parallel phenyl rings, demonstrating the planar nature of certain terpenoid derivatives .
Chemical Reactions Analysis
Chemical reactions involving terpenoid compounds can lead to a variety of products depending on the reactants and conditions. The photo-Nazarov cyclization of 1-cyclohexenyl(phenyl)methanone, a reaction related to the compound of interest, was studied, revealing that different olefins could react with the photoproduct to yield various cycloaddition and trapping products. This study highlights the reactivity of cyclohexenyl compounds under photochemical conditions and the potential for forming diverse products .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 1-Cyclohexene-1-methanol, 2,4,4-trimethyl- are not detailed in the provided papers, the studies do offer insights into the properties of structurally related compounds. For instance, the crystal packing of the methanol monosolvate mentioned earlier is stabilized by hydrogen bonding, suggesting that similar compounds may also exhibit significant intermolecular interactions affecting their physical state and solubility . The synthesis methods described also imply that the compound of interest may be amenable to various chemical modifications, which can alter its physical and chemical properties .
Aplicaciones Científicas De Investigación
Synthesis of Jet Fuel Range Cycloalkane
1-Cyclohexene-1-methanol, 2,4,4-trimethyl- (1,1,3-trimethyl-cyclohexane), synthesized via coupling aqueous phase reforming of glycerol and hydrodeoxygenation of isophorone, shows potential in jet fuel applications. This process yields high carbon content cycloalkanes, which can be blended with conventional jet fuels to enhance their volumetric heat values (Tang et al., 2017).
Oxidative Aromatization in Alcohol
2-Cyclohexen-1-one derivatives, related to 1-Cyclohexene-1-methanol, 2,4,4-trimethyl-, undergo oxidative aromatization with iodine–cerium(IV) ammonium nitrate in alcohols. This method is also applicable for oxidative rearrangement of isophorone (Horiuchi et al., 1991).
Methanol as a Hydrogen Donor
In the presence of specific catalysts, methanol acts as a hydrogen donor, reducing ketones to alcohols. Cyclohexanone, closely related to 1-Cyclohexene-1-methanol, 2,4,4-trimethyl-, is reduced to cyclohexanol under these conditions (Smith & Maitlis, 1985).
Photochemical Nucleophile–Olefin Combination
A study on the photochemical combination of methanol and cyclohexene, a compound similar to 1-Cyclohexene-1-methanol, 2,4,4-trimethyl-, results in the formation of specific adducts. This reaction is enhanced by the addition of salts like magnesium perchlorate (Arnold & Snow, 1988).
Synthesis of Substituted Benzenes
A novel synthesis method from 1-(2,6,6-trimethylcyclohex-1-enyl)ethanol, a compound structurally related to 1-Cyclohexene-1-methanol, 2,4,4-trimethyl-, produces (E)-1-((3-ethyl-2,4,4-trimethylcyclohex-2-enylidene)methyl-4-substituted benzenes. This demonstrates the potential of such compounds in complex organic syntheses (Das et al., 2009).
Alkene Oxidation by Mercuric Salts
Research on the oxidation of alkenes like cyclohexene by mercuric salts, relevant to the study of 1-Cyclohexene-1-methanol, 2,4,4-trimethyl-, provides insights into the reaction intermediates and products. This research expands understanding of oxidation reactions in organic chemistry (Shearer & Wright, 1955).
Safety And Hazards
“1-Cyclohexene-1-methanol, 2,4,4-trimethyl-” may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing fume, gas, mist, spray, vapors, and to wash hands, forearms, and face thoroughly after handling . It is also advised to use only outdoors or in a well-ventilated area and to wear protective gloves, eye protection, and face protection .
Propiedades
IUPAC Name |
(2,4,4-trimethylcyclohexen-1-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-8-6-10(2,3)5-4-9(8)7-11/h11H,4-7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIZXZBCIHICFGV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CCC(C1)(C)C)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30447560 |
Source


|
| Record name | 1-Cyclohexene-1-methanol, 2,4,4-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30447560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclohexene-1-methanol, 2,4,4-trimethyl- | |
CAS RN |
103985-40-6 |
Source


|
| Record name | 1-Cyclohexene-1-methanol, 2,4,4-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30447560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

